molecular formula C8H11NO4S B029748 4-Amino-5-methoxy-2-methylbenzenesulfonic acid CAS No. 6471-78-9

4-Amino-5-methoxy-2-methylbenzenesulfonic acid

Cat. No.: B029748
CAS No.: 6471-78-9
M. Wt: 217.24 g/mol
InChI Key: JBAVAJIXZVRJHT-UHFFFAOYSA-N
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Description

Dihydralazine sulphate is a pharmaceutical compound primarily used in the management of hypertension. It is a derivative of hydralazine and exhibits similar pharmacological properties. The compound functions by relaxing the vascular smooth muscles, thereby reducing peripheral resistance and lowering blood pressure . It is commonly administered orally in tablet form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of dihydralazine sulphate involves the reaction of hydralazine with sulphuric acid. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the preparation of dihydralazine sulphate is optimized for high yield and purity. The process involves strict control of reaction temperatures (60-100°C) and the use of solvents such as ethanol and sodium hydroxide solution. The crystallization process is carefully managed to ensure the formation of stable and pure dihydralazine sulphate crystals .

Chemical Reactions Analysis

Types of Reactions: Dihydralazine sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

Dihydralazine sulphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dihydralazine sulphate involves the relaxation of vascular smooth muscles. This is achieved through the inhibition of calcium ion movement into the muscle cells, which is essential for muscle contraction. By preventing the influx of calcium, dihydralazine sulphate induces vasodilation, reducing peripheral vascular resistance and lowering blood pressure . Additionally, it may stimulate the release of nitric oxide, a potent vasodilator, further contributing to the relaxation of blood vessels .

Comparison with Similar Compounds

Dihydralazine sulphate stands out due to its specific mechanism of action and its effectiveness in managing hypertension, making it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

4-amino-5-methoxy-2-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-5-3-6(9)7(13-2)4-8(5)14(10,11)12/h3-4H,9H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAVAJIXZVRJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2027628
Record name 4-Amino-5-methoxy-2-methylbenzenesulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid
Record name Benzenesulfonic acid, 4-amino-5-methoxy-2-methyl-
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CAS No.

6471-78-9
Record name 4-Amino-5-methoxy-2-methylbenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6471-78-9
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Record name 4-Amino-5-methoxy-2-toluenesulfonic acid
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Record name Benzenesulfonic acid, 4-amino-5-methoxy-2-methyl-
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Record name 4-Amino-5-methoxy-2-methylbenzenesulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-2-methylsulphanilic acid
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Record name 4-AMINO-5-METHOXY-2-TOLUENESULFONIC ACID
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